2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-6-7-16-17(10-13)28-19(22-16)23-18(25)12-27-20-21-8-9-24(20)14-4-3-5-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAQNCVAGXXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel synthetic molecule characterized by its complex structure, which integrates an imidazole ring, thioether linkage, and a benzo[d]thiazole moiety. This unique arrangement of functional groups suggests significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.50 g/mol. The structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Imidazole Ring | Provides a basic nitrogen atom that can participate in hydrogen bonding. |
| Thioether Linkage | Enhances lipophilicity and may influence the compound's interaction with biological membranes. |
| Benzo[d]thiazole Moiety | Known for its pharmacological activities, including anticancer effects. |
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For example, studies on thiazole derivatives have shown promising results against various bacterial strains and fungi, suggesting that this compound may also possess similar efficacy due to the presence of the thiazole moiety .
Anticancer Properties
The anticancer potential of compounds containing imidazole and thiazole rings has been documented extensively. For instance, analogs with these structures have demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest, likely mediated through the interaction with specific cellular targets.
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory activity. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Essential for interaction with biological targets.
- Thioether Group : May enhance membrane permeability.
- Benzo[d]thiazole Moiety : Associated with various pharmacological effects, including antitumor activity.
A comparative analysis of related compounds indicates that modifications in the substituents on the imidazole or thiazole rings can significantly affect potency and selectivity against different biological targets.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A series of thiazole derivatives were tested for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with certain structural modifications enhancing activity .
- Cytotoxicity Assays : Compounds featuring imidazole and thiazole rings were evaluated in vitro against various cancer cell lines using MTT assays, revealing IC50 values in the low micromolar range, indicating potent anticancer properties .
- Inflammation Models : In vivo studies on animal models showed that thiazole derivatives reduced inflammation markers significantly compared to control groups, supporting their potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thioether linkages and imidazole rings have shown promising antimicrobial effects. For instance, studies have demonstrated that derivatives of imidazole possess significant activity against various bacterial strains .
- Anticancer Properties : The presence of the thiazole moiety in related compounds has been linked to anticancer activity. For example, thiazole-integrated compounds have been tested against cancer cell lines, showing effective cytotoxicity . The unique combination of functional groups in this compound may enhance its selectivity and potency against specific cancer types.
- Anticonvulsant Effects : Recent studies on structurally similar compounds indicate potential anticonvulsant properties. For instance, certain thiazole derivatives demonstrated effectiveness in a picrotoxin-induced convulsion model .
Antimicrobial Activity Study
A study published in the Egyptian Journal of Chemistry explored the synthesis of various thiazole derivatives, including those related to the compound . The synthesized compounds were evaluated for their antimicrobial properties against a panel of pathogens. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .
Anticancer Activity Research
In a comparative study on thiazole-based compounds, researchers found that specific analogues showed high selectivity against human lung adenocarcinoma cells (A549). The study highlighted the importance of the methoxy group in enhancing anticancer activity, with IC50 values indicating effective cytotoxicity .
Anticonvulsant Efficacy Trials
Another investigation focused on the anticonvulsant properties of thiazole-containing compounds. The results revealed that certain analogues provided substantial protection against induced seizures, demonstrating their therapeutic potential in neurological disorders .
Summary Table of Biological Activities
| Activity Type | Related Compounds | Notable Findings |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Significant inhibition against bacterial strains |
| Anticancer | Thiazole-integrated compounds | High selectivity against A549 cells (IC50 values noted) |
| Anticonvulsant | Thiazole analogues | Effective seizure protection in animal models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole Derivatives with Varied Substituents
- GB31 (): Structure: 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide. Comparison: Replaces the imidazole-thioacetamide moiety with a thiazolidinedione warhead. Key Data:
- LCMS (m/z): 487.9
HPLC Purity: 95.35%
- Compound 20 (): Structure: 2-((3-(4-Methoxybenzyl)-4-oxopyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide. Comparison: The trifluoromethyl group on the benzothiazole enhances lipophilicity and metabolic stability compared to the target’s 6-methyl group. The pyrimidinone ring may engage in additional hydrogen bonding, altering target selectivity .
Imidazole/Benzimidazole-Thioacetamide Hybrids
- Compound 9f (): Structure: 2-{4-[4-(1H-Benzimidazol-2-yl)phenoxymethyl]triazol-1-yl}-N-[2-(3-methoxyphenyl)thiazol-5-yl]acetamide. Comparison: Incorporates a triazole-phenoxymethyl linker instead of a direct thioether bond.
Compound 3a () :
Structure: N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-((1-methylimidazol-2-yl)thio)acetamide.
Comparison: The methylenedioxy group on the benzothiazole increases electron density, improving π-π stacking. The 1-methylimidazole reduces steric hindrance compared to the target’s 3-methoxyphenyl group .
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups :
- The target’s 3-methoxyphenyl group (electron-donating) may enhance interactions with hydrophobic pockets, whereas compounds like GB31 (4-bromobenzylidene, electron-withdrawing) could improve electrophilic reactivity .
- The trifluoromethyl group in compound 20 () increases resistance to oxidative metabolism, extending half-life in vivo .
Tabulated Comparison of Key Properties
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazole core followed by introduction of the thioether linkage and subsequent coupling with the 6-methylbenzo[d]thiazol-2-amine moiety. A representative method includes:
- Condensation of 3-methoxyphenyl-substituted imidazole precursors with thiol-containing intermediates under basic conditions (e.g., potassium carbonate in ethanol) .
- Final coupling via nucleophilic substitution or amide bond formation, optimized using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
Key techniques include:
Q. What preliminary biological screening methods are used to assess its activity?
Initial assays focus on:
- Enzyme inhibition studies (e.g., cyclooxygenase COX1/2) using fluorometric or colorimetric assays to measure IC50 values .
- Antimicrobial activity via microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up the reaction?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 60–80°C during coupling steps minimizes side reactions .
- Catalyst use : Triethylamine or DMAP improves amide bond formation efficiency .
- Purification : Recrystallization from ethanol or column chromatography ensures high purity .
Q. What mechanistic insights explain the reactivity of the thioether and imidazole moieties in biological systems?
- The thioether linkage acts as a metabolically stable bioisostere, enhancing membrane permeability and resistance to oxidative degradation .
- The imidazole ring participates in hydrogen bonding with enzyme active sites (e.g., COX1/2), as shown in molecular docking studies .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Comparative studies of analogs reveal:
Q. How can contradictions in biological activity data across structural analogs be resolved?
Strategies include:
- Meta-analysis of IC50 datasets to identify outliers caused by assay variability (e.g., differences in cell lines or incubation times) .
- Computational modeling (MD simulations, QSAR) to correlate substituent effects with activity trends .
Methodological Challenges and Solutions
Q. What computational tools are used to predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) predicts interactions with COX1/2, highlighting key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
- Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
